REACTION_SMILES
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[CH3:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[F:5][C:6]([c:7]1[c:8]([CH2:9][OH:10])[cH:11][cH:12][cH:13][cH:14]1)([F:15])[F:16].[P:1]([Br:2])([Br:3])[Br:4]>>[Br:2][CH2:9][c:8]1[c:7]([C:6]([F:5])([F:15])[F:16])[cH:14][cH:13][cH:12][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Type
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product
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Smiles
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FC(F)(F)c1ccccc1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |